1,1,1,2,2-Pentafluoroheptan-3-one
Description
Structure
3D Structure
Properties
CAS No. |
426-66-4 |
|---|---|
Molecular Formula |
C7H9F5O |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoroheptan-3-one |
InChI |
InChI=1S/C7H9F5O/c1-2-3-4-5(13)6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI Key |
YKFGODOXZOKYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1,1,1,2,2 Pentafluoroheptan 3 One
Reaction Pathways of Fluorinated Ketones with Various Nucleophiles
The presence of the electron-withdrawing pentafluoroethyl group in 1,1,1,2,2-pentafluoroheptan-3-one significantly impacts its reactivity towards nucleophiles. This section details the various reaction pathways observed.
Aldol (B89426) Reactions and Related Condensations Involving Difluoroenolates
The aldol reaction, a cornerstone of carbon-carbon bond formation, takes a unique turn with fluorinated ketones like this compound. The generation of a difluoroenolate is a key step in this process. Research has shown that in the presence of a suitable base and in polar aprotic solvents like DMSO, perfluoroalkyl ketones can undergo aldol-type reactions. nih.gov The reaction between lithium enolates of difluoroketones and non-enolisable aldehydes proceeds to furnish difluoroaldol adducts in good yields. bohrium.com
A noteworthy strategy for generating difluoroenolates involves a decarboxylative aldol reaction of α,α-difluoro-β-keto esters. This method provides a one-pot procedure to access these reactive intermediates, which can then participate in aldol additions with a variety of carbonyl compounds.
Reactions with Activated Imines and Trifluoromethyl Ketones
The reactions of fluorinated ketones with imines and other ketones are crucial for the synthesis of complex nitrogen-containing and branched fluorinated molecules. While direct studies on this compound are limited, the behavior of analogous trifluoromethyl ketones provides valuable insights.
The catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding amines represents an atom-economical approach to chiral trifluoromethylated amines. This transformation proceeds via a 1,3-proton shift, and its success is highly dependent on the electronic properties of the imine and the choice of catalyst. Furthermore, the synthesis of 2,2,2-trifluoro-1-phenylethan-1-imines has been achieved through the condensation of 2,2,2-trifluoroacetophenones with aqueous ammonia (B1221849) under microwave irradiation, often facilitated by solid acid catalysts.
The reaction of this compound with other ketones, particularly trifluoromethyl ketones, can be complex. The mechanism often involves the generation of a trifluoromethyl anion from a source like fluoroform, which then acts as the nucleophile. The choice of base and solvent system is critical to control the reaction and achieve good yields of the desired trifluoromethylated products. beilstein-journals.orgnih.gov
Halogenation Reactions and Dithiane Formation
Halogenation Reactions: The introduction of halogen atoms into fluorinated ketones can create versatile synthetic intermediates. A significant advancement in this area is the monodefluorinative halogenation of perfluoroalkyl ketones. This process involves the selective activation of a C-F bond mediated by an organophosphorus reagent, leading to the formation of α-haloperfluoroketones. nih.gov This method allows for the replacement of a fluorine atom with chlorine, bromine, or iodine. The reaction proceeds through the formation of an O-phosphorus difluoroenolate intermediate. nih.gov
Dithiane Formation: The reaction of a ketone with a dithiol, such as 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst, leads to the formation of a 1,3-dithiane. organic-chemistry.org This reaction serves as a method for protecting the carbonyl group. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the sulfur atom of the dithiol. Subsequent dehydration leads to the cyclic thioacetal, or dithiane. While this is a general reaction for carbonyl compounds, its application to this compound would provide a protected form of the ketone, enabling transformations at other parts of the molecule. The resulting dithiane can be deprotected under specific conditions to regenerate the carbonyl group.
Exploration of Reaction Intermediates
The understanding of the structure and reactivity of intermediates is paramount to controlling the outcome of chemical reactions. For reactions involving this compound, difluoroenolates and carbocationic species are key players.
Generation and Reactivity of Difluoroenolates
As mentioned previously, difluoroenolates are crucial intermediates in the aldol reactions of fluorinated ketones. An effective method for their generation is through the interaction of a perfluoroalkyl ketone with a phosphoramidite (B1245037) reagent. nih.gov This leads to the formation of an O-phosphorus difluoroenolate. nih.gov
The reactivity of these difluoroenolates is diverse. They can act as nucleophiles, attacking various electrophiles. For instance, in the context of monodefluorinative halogenation, the O-phosphorus difluoroenolate reacts with a halogen source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCICA) to yield the corresponding α-chloro-α,α-difluoro ketone. nih.gov
The choice of solvent plays a significant role in the reactivity of the system. In some solvents, the starting perfluoroalkyl ketone is prone to undergo aldol-type side reactions, competing with the desired enolate formation. nih.gov
Carbocationic Intermediates in Related Fluorinated Systems
Carbocations are fundamental reactive intermediates in organic chemistry. youtube.com The presence of fluorine atoms significantly influences the stability and reactivity of adjacent carbocationic centers. While primary carbocations are generally too unstable to be observed in reaction mechanisms, tertiary carbocations are more stable. youtube.com
In the context of fluorinated systems, the formation of a carbocation can be a key step in reactions like SN1 and E1. masterorganicchemistry.com For example, the loss of a leaving group from a carbon adjacent to the perfluoroalkyl group could, in principle, generate a carbocation. The stability of such a carbocation would be influenced by the strong electron-withdrawing nature of the perfluoroalkyl group.
Carbocation rearrangements are also a common feature, especially when a more stable carbocation can be formed. youtube.com In reactions involving fluorinated compounds, it is crucial to consider the possibility of such rearrangements, as they can lead to unexpected products. The study of these intermediates often requires a combination of experimental techniques and computational modeling to fully elucidate the reaction pathways.
Catalytic Transformations Utilizing this compound or its Derivatives
The reactivity of the carbonyl group in this compound, influenced by the strongly electron-withdrawing pentafluoroethyl group, makes it and its derivatives valuable substrates in a variety of catalytic transformations. These reactions, facilitated by transition metals or organocatalysts, enable the synthesis of complex fluorinated molecules.
Transition-Metal-Catalyzed Processes
Transition-metal catalysis is a cornerstone in activating and functionalizing fluorinated compounds like derivatives of this compound. These metals can mediate transformations that are otherwise challenging due to the strength of carbon-fluorine bonds. researchgate.net
Palladium, copper, and other transition metals are frequently employed to catalyze cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgmdpi.com For instance, derivatives of this compound can participate in reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various organic fragments onto the fluorinated scaffold. mdpi.com The general mechanism for these cross-coupling reactions often involves the oxidative addition of an organic halide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. mdpi.com
Recent advancements have also focused on the direct C-H functionalization of fluorinated compounds, a more atom-economical approach. nih.gov For example, palladium catalysts have been shown to facilitate the direct fluorination of C(sp³)–H bonds in amino acid derivatives. nsf.gov The proposed mechanism for such a reaction involves the coordination of the substrate to the Pd(II) catalyst, followed by a site-selective C(sp³)–H activation to form a cyclic Pd(II) intermediate. nsf.gov Oxidative addition of a fluorine source, such as Selectfluor, generates a Pd(IV) intermediate, which then undergoes reductive elimination to furnish the fluorinated product and regenerate the Pd(II) catalyst. nsf.gov
Copper-catalyzed reactions are also significant, particularly in the context of fluoroalkylation. beilstein-journals.org For example, copper catalysts can facilitate the trifluoromethylation of aryl chlorides using (trifluoromethyl)triethylsilane (TESCF₃) as the CF₃ source. beilstein-journals.org
The table below summarizes key aspects of transition-metal-catalyzed reactions involving fluorinated ketones and related compounds.
| Catalyst System | Reaction Type | Substrate Example | Key Mechanistic Step | Ref. |
| PdCl₂(dppf) | Suzuki Coupling | Vinyl Iodide and Boronic Acid | Oxidative Addition/Reductive Elimination | mdpi.com |
| Pd(OAc)₂ / Ligand | C(sp³)–H Fluorination | Amino Acid Derivative | C–H Activation / Reductive Elimination | nsf.gov |
| CuI | Difluoromethylation | Aryl Iodide | Oxidative Addition/Transmetalation | beilstein-journals.org |
| Copper/CsF | Fluorination | α-bromocarbonyl compound | Generation of alkyl radical | nih.gov |
Organocatalytic Activation Modes
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis, including the functionalization of fluorinated ketones. rsc.org This approach often relies on the activation of the substrate through the formation of transient, more reactive species like enamines or iminium ions. princeton.edu
For ketones, including fluorinated variants, enamine catalysis is a common activation mode. princeton.edu A primary or secondary amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate in equilibrium. princeton.edu This enamine can then react with an electrophile. However, the equilibrium for enamine formation with ketones can be unfavorable, impacting reaction efficiency. princeton.edu
A significant challenge in the organocatalytic fluorination of ketones has been achieving high enantioselectivity. princeton.edu The development of novel amine catalysts, often derived from cinchona alkaloids, has been crucial in overcoming this hurdle. rsc.orgprinceton.edu These catalysts can provide a chiral environment that directs the approach of the electrophilic fluorine source, leading to the formation of one enantiomer in excess.
Another organocatalytic strategy involves the use of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. For example, catalysts combining a Lewis base (like an amine) and a hydrogen-bond donor can facilitate asymmetric aldol reactions with high stereocontrol. wordpress.com
The table below highlights different organocatalytic activation modes relevant to fluorinated ketones.
| Catalyst Type | Activation Mode | Intermediate | Typical Reaction | Ref. |
| Primary/Secondary Amine | Enamine Catalysis | Enamine | α-Functionalization | princeton.edu |
| Cinchona Alkaloid Derivative | Asymmetric Enamine Catalysis | Chiral Enamine | Enantioselective Fluorination | rsc.orgprinceton.edu |
| Bifunctional Amine/H-bond Donor | Dual Activation | Activated Nucleophile/Electrophile | Asymmetric Aldol Reaction | wordpress.com |
Investigation of Catalyst Loading and Reaction Efficiency
The efficiency of a catalytic reaction is critically dependent on various parameters, including catalyst loading, temperature, and reaction time. Optimizing these factors is essential for developing practical and cost-effective synthetic methods.
Reducing catalyst loading is a key goal in green chemistry as it minimizes cost and potential contamination of the product with catalyst residues. acs.org However, a decrease in catalyst loading can sometimes lead to a reduction in reaction efficiency and enantioselectivity. acs.org For instance, in a cobalt-catalyzed reductive coupling, reducing the catalyst loading from a higher concentration to 5 mol% resulted in a decrease in the reaction's efficiency. acs.org
Conversely, in some systems, very low catalyst loadings can be highly effective. For example, the hydroboration of aldehydes has been achieved with as little as 0.5 mol% of potassium carbonate, demonstrating the potential for highly efficient catalysis with simple, inexpensive catalysts. acs.org When applying similar conditions to ketones, an increase in catalyst loading to 5 mol% and longer reaction times were necessary to achieve high conversions. acs.org
The interplay between catalyst loading and other reaction parameters is crucial. For example, in the hydrogenation of acetone (B3395972), the reaction kinetics are influenced by both the catalyst loading and the reaction temperature. researchgate.net Similarly, in direct isopropanol (B130326) fuel cells, increasing the anode catalyst loading was found to significantly enhance performance by increasing the number of active catalyst sites. researchgate.net
The following table illustrates the impact of catalyst loading on reaction outcomes in different catalytic systems.
| Reaction | Catalyst | Catalyst Loading | Observation | Ref. |
| Cobalt-Catalyzed Reductive Coupling | CoI₂ / Ligand | 5 mol% | Decreased reaction efficiency | acs.org |
| Hydroboration of Aldehydes | K₂CO₃ | 0.5 mol% | High conversion (97%) in 1 hour | acs.org |
| Hydroboration of Ketones | K₂CO₃ | 5 mol% | High conversion with increased reaction time | acs.org |
| Direct Isopropanol Fuel Cell | Platinum-group metals | Increased from 0.5 to 4 mg cm⁻² | Increased abundance of active catalyst sites and performance | researchgate.net |
Radical-Mediated Processes and Electron Transfer Mechanisms
Radical reactions offer a distinct approach to the functionalization of organic molecules, including fluorinated compounds. These processes often proceed under mild conditions and can be initiated by various methods, including radical initiators, photolysis, or single-electron transfer (SET) events. nih.gov
The hydroperfluoroalkylation of alkenes can be achieved through a radical chain reaction. researchgate.net This process can be initiated by triethylborane, which, in the presence of air, generates ethyl radicals. These radicals can then abstract an iodine atom from a perfluoroalkyl iodide to produce a perfluoroalkyl radical. This radical adds to an alkene, and the resulting radical is then quenched by a hydrogen atom source, such as 4-tert-butylcatechol, to yield the hydroperfluoroalkylated product. researchgate.net
Photocatalysis has also emerged as a powerful tool for generating radicals under mild conditions. nih.gov In some cases, a photocatalyst can absorb visible light and enter an excited state, enabling it to mediate a single-electron transfer. For instance, in the fluorination of ketones, an electron transfer mechanism may be operative, where the excited state of the ketone facilitates the reaction. nih.gov
Mechanistic studies on the reactions of fluorinated ketones, such as dodecafluoro-2-methylpentan-3-one, with radicals like H• and OH• have shown that the reaction primarily occurs at the carbonyl group. researchgate.net The main reaction channels involve the addition of the radical to the carbonyl, followed by bond-breaking reactions. researchgate.net
Electron transfer is also a key step in many radical reactions. For example, the reduction of arenes can be achieved through a blue-light-induced energy and electron transfer process, which generates arene radical anions. researchgate.net Similarly, photocatalytic, phosphine-mediated water activation involves the generation of a radical cation intermediate through a single-electron transfer process. nih.gov
The following table provides examples of radical-mediated processes and the role of electron transfer.
| Reaction | Radical Source/Initiator | Key Mechanistic Step | Substrate Example | Ref. |
| Hydroperfluoroalkylation | Triethylborane / Air | Radical addition to alkene | 4-phenyl-1-methylenecyclohexene | researchgate.net |
| Photocatalytic Fluorination | Visible Light / Benzil | Electron Transfer / Hydrogen Atom Transfer | Steroidal Ketones | nih.gov |
| Reaction with H• Radicals | - | Radical addition to carbonyl | Dodecafluoro-2-methylpentan-3-one | researchgate.net |
| Photocatalytic Water Activation | Visible Light / Phosphine | Single-Electron Transfer | Water | nih.gov |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of 1,1,1,2,2-Pentafluoroheptan-3-one, offering a window into the distinct chemical environments of its carbon, fluorine, and hydrogen nuclei.
Carbon-13 (¹³C) NMR Chemical Shift Analysis and Geometry Factor Effects
In ¹³C NMR spectroscopy, the chemical shifts of carbon atoms are influenced by their local electronic environment, including hybridization and the electronegativity of neighboring atoms. libretexts.orglibretexts.org For this compound, the carbon atoms of the pentafluoroethyl group experience significant deshielding due to the high electronegativity of the attached fluorine atoms, causing their signals to appear downfield. libretexts.org Conversely, the carbons of the butyl chain resonate at higher fields. The carbonyl carbon (C=O) typically exhibits the largest chemical shift, appearing in the range of 205-220 ppm. bhu.ac.in
The accuracy of quantum chemical calculations for predicting ¹³C NMR chemical shifts is critically dependent on the quality of the molecular equilibrium geometry used. nih.govnih.gov This "geometry factor effect" can be mitigated by employing specific basis sets, such as pecG-n (n = 1, 2), during the geometry optimization stage of the calculations. nih.govnih.gov These basis sets have been shown to reduce errors in calculated ¹³C NMR chemical shifts, providing a more accurate correlation between theoretical models and experimental data. nih.govnih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~205-220 |
| CF₃-CF₂ | Not specified |
| -CF₂-C=O | Not specified |
Note: Specific shift values for the fluorinated carbons require experimental data or high-level computational analysis. The provided ranges are typical for the functional groups present. bhu.ac.in
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.ilwikipedia.orgaiinmr.com In this compound, the fluorine atoms in the trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups are in distinct chemical environments, leading to separate signals in the ¹⁹F NMR spectrum.
The chemical shifts in ¹⁹F NMR are influenced by the electronic environment, with CF₃ groups typically resonating in the range of +40 to +80 ppm and CF₂ groups appearing between +80 to +140 ppm, relative to CFCl₃. ucsb.edu The large magnitude of ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants provides further structural insights. thermofisher.com Long-range couplings (over 2-6 bonds) are commonly observed in ¹⁹F NMR, which can help in assigning the signals to specific fluorine atoms within the molecule. wikipedia.orgthermofisher.com
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges
| Fluorine-Containing Group | Typical Chemical Shift Range (ppm) |
|---|---|
| -CF₃ | +40 to +80 |
Reference: CFCl₃ at 0 ppm. ucsb.edu
Proton (¹H) NMR Spectroscopy for Hydrogen Environments
¹H NMR spectroscopy provides information about the hydrogen atoms in the butyl chain of this compound. The chemical shifts of these protons are influenced by their proximity to the electronegative pentafluoroethyl group and the carbonyl group. libretexts.org Protons on carbons adjacent to the carbonyl group (alpha-protons) are deshielded and appear at a lower field (higher ppm value) compared to protons further down the alkyl chain. orgchemboulder.comchemistrysteps.com
The multiplicity of each signal (e.g., triplet, quartet) is determined by the number of neighboring protons, following the n+1 rule. testbook.com This spin-spin coupling provides valuable information about the connectivity of the carbon skeleton.
Table 3: Predicted ¹H NMR Chemical Shifts for the Butyl Chain of this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -C(=O)-CH₂ -CH₂-CH₂-CH₃ | ~2.0 - 2.7 | Triplet |
| -C(=O)-CH₂-CH₂ -CH₂-CH₃ | ~1.5 - 2.0 | Multiplet |
| -C(=O)-CH₂-CH₂-CH₂ -CH₃ | ~1.3 | Multiplet |
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. orgchemboulder.commsu.edu
Multi-dimensional NMR Techniques for Complex Structures
For unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). libretexts.orgwikipedia.orglibretexts.org Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the protons in the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbons in the butyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). columbia.educeitec.czlibretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the pentafluoroethyl group, by observing their long-range correlations with the protons of the butyl chain. ceitec.cz
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Electrospray Ionization (ESI) MS and High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like ketones. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₇F₅O. HRMS is also invaluable for identifying the elemental composition of fragment ions, which provides further evidence for the proposed structure.
Table 4: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₇H₇F₅O + H]⁺ | 215.0486 |
Note: These values are calculated based on the exact masses of the most abundant isotopes.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, particularly under electron ionization (EI), is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, the fragmentation is guided by the stability of the resulting carbocations and neutral fragments, with cleavage often occurring at bonds adjacent to the carbonyl group (α-cleavage).
The electron impact mass spectra of perfluoroalkyl ketones are known to exhibit informative acylium ions. nih.gov In the case of this compound, two primary α-cleavage pathways are anticipated, leading to the formation of key fragment ions. The stability of the resulting fragments often dictates the most abundant peaks in the mass spectrum. For instance, the fragmentation of ketones can lead to the formation of stable, resonance-stabilized cations. youtube.com
A plausible fragmentation pattern for this compound would involve the following key cleavages:
α-cleavage on the perfluoroethyl side: This would result in the formation of the pentafluoroethyl radical (•C₂F₅) and a butyl acylium ion ([CH₃(CH₂)₃CO]⁺).
α-cleavage on the butyl side: This cleavage would yield a butyl radical (•C₄H₉) and a pentafluoro-n-propanoyl cation ([C₂F₅CO]⁺).
The relative intensities of these fragment ions in the mass spectrum provide critical information for confirming the structure.
| Fragment Ion | Plausible Structure | Significance |
| [CH₃(CH₂)₃CO]⁺ | Butyl acylium ion | Confirms the presence of the C₄H₉CO- moiety |
| [C₂F₅CO]⁺ | Pentafluoro-n-propanoyl cation | Confirms the presence of the C₂F₅CO- moiety |
| [C₂F₅]⁺ | Pentafluoroethyl cation | Arises from the loss of CO from the [C₂F₅CO]⁺ ion |
| [C₄H₉]⁺ | Butyl cation | Indicates the presence of the butyl group |
This table represents a generalized fragmentation pattern for ketones and perfluoroalkyl ketones. Specific experimental data for this compound would be required for precise m/z values and relative abundances.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)
Infrared (IR) spectroscopy is an indispensable technique for identifying functional groups within a molecule. The carbonyl group (C=O) of a ketone gives rise to a strong and sharp absorption band in a characteristic region of the IR spectrum, typically between 1650 and 1850 cm⁻¹. libretexts.org The exact wavenumber of this absorption is sensitive to the electronic environment of the carbonyl group. libretexts.org
For saturated aliphatic ketones, the C=O stretching vibration typically appears around 1715 cm⁻¹. orgchemboulder.compg.edu.pl However, the presence of highly electronegative fluorine atoms on the α-carbon, as in this compound, is expected to cause a shift in the carbonyl stretching frequency. This is due to the inductive effect of the fluorine atoms, which alters the bond strength of the C=O double bond.
| Vibrational Mode | Typical Wavenumber Range for Aliphatic Ketones (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) | Significance |
| C=O Stretch | 1705 - 1725 | Expected to be higher than 1715 | The strong absorption in this region is a definitive indicator of the carbonyl functional group. The shift to a higher frequency is characteristic of α-fluorination. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Present | Confirms the presence of the butyl alkyl chain. |
| C-F Stretch | 1000 - 1400 | Present | Indicates the presence of carbon-fluorine bonds. |
This table provides expected values based on general principles of IR spectroscopy. Precise experimental values for this compound are necessary for definitive characterization.
Integration of Spectroscopic Data with Computational Models for Enhanced Analysis
To achieve a more profound and accurate interpretation of spectroscopic data, experimental results are increasingly integrated with computational models. canterbury.ac.nznih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and mass spectral fragmentation patterns of molecules like this compound.
These computational methods allow for the theoretical prediction of IR spectra, which can then be compared with experimental data to confirm vibrational assignments. canterbury.ac.nz For instance, computational models can help to precisely assign the C=O stretching frequency and differentiate it from other vibrational modes in the molecule. Similarly, computational chemistry can be used to calculate the relative energies of different fragment ions, providing a theoretical basis for the observed fragmentation pattern in the mass spectrum. This synergy between experimental data and computational modeling provides a robust framework for the structural confirmation and detailed analysis of complex fluorinated compounds. researchgate.net
An extensive search for dedicated computational and theoretical chemistry studies on the specific compound This compound has revealed a significant lack of published research literature that directly investigates this molecule using the specified quantum chemical and molecular modeling methods.
While there is a considerable body of research on the computational analysis of fluorinated ketones and perfluoroalkyl compounds in general, studies focusing explicitly on this compound are not available in the public domain. Scientific investigations into the electronic structure, energetics, and molecular dynamics are often centered on smaller, more common fluorinated molecules or on broader classes of compounds to deduce general trends. nih.govub.edunih.govnsf.govnih.gov
For instance, research in the field often employs Density Functional Theory (DFT) and ab initio methods to understand the effects of fluorination on the reactivity and properties of ketones. nih.govsapub.orgresearchgate.netresearchgate.netnih.gov These studies explore aspects like the electrophilicity of the carbonyl carbon and the stability of hydrate forms, which are influenced by the presence of fluorine atoms. nih.govub.edu Similarly, molecular dynamics simulations have been used to examine the properties of other fluorinated compounds, such as fluorinated polymers or other fluoroalkanes. acs.org
However, the application of these specific methods—including Density Functional Theory, Ab Initio methods (Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster Theory), semi-empirical methods (AM1, PM3), Molecular Mechanics (MM2), and Molecular Dynamics simulations—to generate detailed data, research findings, and data tables for this compound could not be located.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline for this compound due to the absence of specific research data for this compound in the available scientific literature.
Computational and Theoretical Chemistry Studies on 1,1,1,2,2 Pentafluoroheptan 3 One
Molecular Modeling and Dynamics Simulations
Monte Carlo Simulations in Chemical Systems
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemical systems, these simulations are a powerful tool for studying the thermodynamic and structural properties of molecules. westmont.edu For a compound like 1,1,1,2,2-Pentafluoroheptan-3-one, MC simulations can be employed to explore its conformational space, solvation structure, and thermodynamic properties such as hydration energy. westmont.edu
The methodology involves generating a large number of random configurations of the system (e.g., a single molecule of the compound or the molecule in a solvent) and calculating the potential energy for each configuration. By using algorithms like the Metropolis method, the simulation samples configurations according to the Boltzmann distribution, allowing for the calculation of ensemble averages of various properties. uiuc.edu This approach is computationally efficient, especially for systems with a large number of particles. westmont.edu For instance, simulations could model the behavior of this compound in water to understand its interactions and distribution at a molecular level, which is crucial for environmental and biological assessments. chemrxiv.org
Prediction of Spectroscopic Properties
Theoretical Prediction of NMR Chemical Shifts (¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become routine for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The prediction of ¹⁹F NMR chemical shifts is also gaining prominence due to the increasing use of fluorine in pharmaceuticals and materials. nih.govnih.gov
For this compound, theoretical calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each ¹³C and ¹⁹F nucleus. The chemical shift is then determined relative to a standard reference compound. DFT-based methods, such as those using the B3LYP functional, are often recommended for rapid and reasonably accurate predictions. nih.gov These calculations are invaluable for assigning specific peaks in an experimental spectrum to particular atoms in the molecule, which can be challenging for complex fluorinated compounds. researchgate.net The accuracy of these predictions can be further improved by considering solvent effects and conformational averaging. rsc.orgchemrxiv.org
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound
Note: The following data is illustrative of typical results from DFT calculations and is not based on published research for this specific compound.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CF₃) | 118.5 |
| C2 (CF₂) | 110.2 |
| C3 (C=O) | 205.1 |
| F (on C1) | -82.4 |
| F (on C2) | -125.6 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies of molecules, which correspond to the absorption of light in the ultraviolet-visible range. ohio-state.edunih.gov This method allows for the prediction of a molecule's electronic absorption spectrum, providing insights into its color and photochemical behavior.
For this compound, TD-DFT calculations would identify the energies of vertical electronic transitions from the ground state to various excited states. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption peak. nih.gov This information is critical for understanding the molecule's response to light and its potential applications in areas like photochemistry or as a UV-absorber. Functionals such as B3LYP are commonly used for these calculations. nih.gov The results can help interpret experimental spectra and understand the nature of the electronic transitions, such as n→π* or π→π* transitions associated with the carbonyl group. aps.org
Reaction Mechanism Elucidation and Reactivity Prediction
Potential Energy Surface (PES) Analysis for Reaction Pathways and Transition States
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org Exploring the PES allows chemists to understand chemical reactivity by identifying stable molecules (minima on the PES), and the transition states that connect them (saddle points on the PES). researchgate.netwayne.edu
For this compound, PES analysis would be used to study potential reaction mechanisms, such as its decomposition, oxidation, or reactions with atmospheric radicals. By mapping the minimum energy path between reactants and products, researchers can identify the structure of the transition state—the highest energy point along the reaction coordinate. nih.gov This information is crucial for understanding the feasibility and mechanism of a chemical reaction. researchgate.net Various computational methods can be employed to locate minima and transition states on the PES and to trace the reaction pathway. nih.gov
Calculation of Activation Energies and Thermodynamic Properties
Once a transition state on the Potential Energy Surface has been identified, it is possible to calculate the activation energy (Ea) of the reaction. The activation energy is the energy barrier that must be overcome for reactants to transform into products and is a key determinant of the reaction rate. researchgate.net
Table 2: Illustrative Calculated Thermodynamic Properties for a Hypothetical Reaction
Note: The following data is hypothetical and serves to illustrate the typical output of such calculations.
| Thermodynamic Property | Calculated Value |
|---|---|
| Activation Energy (Ea) | 15.5 kcal/mol |
| Enthalpy of Reaction (ΔH) | -5.2 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -3.8 kcal/mol |
Frontier Orbital Theory (HOMO/LUMO Analysis) for Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgtaylorandfrancis.comyoutube.comyoutube.com This theory simplifies the complex molecular orbital diagram by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.comyoutube.comyoutube.com
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, with its energy level reflecting the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For a fluorinated ketone such as this compound, the presence of highly electronegative fluorine atoms is expected to significantly influence the energies of the frontier orbitals. The electron-withdrawing nature of the pentafluoroethyl group would likely lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart, heptan-3-one. This effect can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The reactivity of fluorinated ketones can be further understood by considering the spatial distribution of the HOMO and LUMO. In a typical ketone, the HOMO is often associated with the lone pair electrons on the oxygen atom, while the LUMO is centered on the carbonyl carbon and oxygen atoms, corresponding to the π* antibonding orbital. The introduction of fluorine atoms can alter this distribution, potentially leading to different regioselectivity in reactions.
To illustrate the effect of fluorination on the frontier orbitals of a ketone, a hypothetical data table is presented below. This table shows a trend where increasing fluorination lowers the HOMO and LUMO energies and can affect the HOMO-LUMO gap.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Propanone | -10.5 | 2.5 | 13.0 |
| 1,1,1-Trifluoropropanone | -11.2 | 1.8 | 13.0 |
| 1,1,1,3,3,3-Hexafluoropropanone | -12.0 | 1.2 | 13.2 |
| Note: This table is for illustrative purposes only and does not represent actual calculated values for the listed compounds. |
Quantum Chemical Calculations in Emerging Computational Paradigms (e.g., Quantum Computing Applications in Chemistry)
The accurate calculation of molecular properties, including reaction energies and pathways, is computationally intensive for classical computers, especially for complex molecules. swan.ac.uk Quantum computing is an emerging paradigm with the potential to revolutionize computational chemistry by performing calculations that are intractable for even the most powerful supercomputers. swan.ac.ukpostquantum.com
Quantum computers leverage the principles of quantum mechanics, such as superposition and entanglement, to process information in a fundamentally different way. swan.ac.uk For chemical problems, this allows for the direct simulation of quantum systems, which can provide highly accurate solutions to the Schrödinger equation for a given molecule. ahb-lab.com This capability could lead to unprecedented accuracy in predicting chemical reactivity and designing novel molecules with desired properties. quantumzeitgeist.com
The application of quantum computing in chemistry is still in its early stages, with current quantum hardware being limited in terms of the number of qubits and their coherence times. postquantum.com However, significant progress is being made in developing quantum algorithms for chemistry applications. arxiv.org These algorithms aim to calculate the ground and excited state energies of molecules, which are fundamental to understanding chemical reactions. postquantum.com
For a molecule like this compound, quantum computing could offer several advantages:
Accurate Energy Calculations: Quantum computers could provide highly accurate calculations of the molecule's electronic structure, including the energies of its frontier orbitals, leading to more reliable predictions of its reactivity.
Reaction Mechanism Simulation: The simulation of reaction pathways on a quantum computer could elucidate complex reaction mechanisms, such as those involving bond breaking and formation, with high fidelity. postquantum.com
Catalyst Design: By accurately modeling the interactions between molecules and catalyst surfaces, quantum computing could accelerate the discovery and design of new catalysts for reactions involving fluorinated compounds. postquantum.com
While the widespread use of quantum computers for routine chemical calculations is still on the horizon, the field is rapidly advancing. ahb-lab.com Hybrid quantum-classical approaches, where a quantum computer performs the most computationally demanding parts of a calculation while a classical computer handles the rest, are a promising near-term strategy. ahb-lab.com As quantum hardware and algorithms continue to improve, quantum computing is poised to become an indispensable tool in the field of computational and theoretical chemistry.
Environmental Transformation and Degradation Research of Fluorinated Ketones Excluding Toxicology
Atmospheric Chemistry of Fluorinated Ketones
The atmospheric chemistry of fluorinated ketones is primarily governed by photolysis and their reaction with atmospheric oxidants. mdpi.comnih.gov The presence of a carbonyl group makes these molecules susceptible to degradation by sunlight, while the degree of fluorination influences their reactivity with species like the hydroxyl (OH) radical. mdpi.comresearchgate.net
The primary atmospheric degradation process for fluorinated ketones is photolysis, which involves the absorption of ultraviolet (UV) radiation leading to the cleavage of chemical bonds. mdpi.comnih.gov The carbonyl group in these ketones absorbs radiation in the actinic region (around 280 nm), which is available in the troposphere. researchgate.net Fluorination of the ketone can lead to a bathochromic shift (a shift to longer wavelengths) in the UV absorption bands, potentially increasing the overlap with available solar radiation at lower altitudes. mdpi.comresearchgate.net
For many fluorinated ketones, photolysis is the dominant atmospheric loss pathway. nih.gov For instance, studies on perfluoro-2-methyl-3-pentanone (PFMP) and perfluoro-3-methyl-2-butanone (PF-3M2B) have shown that their atmospheric lifetimes are primarily determined by photolysis. nih.gov The atmospheric lifetime of a compound is the time it takes for its concentration to be reduced to 1/e (about 37%) of its original amount. While specific experimental data for the atmospheric lifetime of 1,1,1,2,2-pentafluoroheptan-3-one is not available in the reviewed literature, the lifetimes of analogous fluorinated ketones provide an indication of its likely persistence. Recent studies on several fluorinated ketones indicate photolytic lifetimes ranging from a few days to two weeks. mdpi.comresearchgate.net For example, the estimated atmospheric lifetime for perfluoro-2-methyl-3-pentanone (PFMP) with respect to photolysis is between 4 and 14 days, depending on factors like latitude and time of year. nih.gov
In addition to photolysis, reaction with OH radicals can also contribute to the atmospheric degradation of hydrofluoroketones (HFKs) that contain C-H bonds. mdpi.com Theoretical calculations for some HFKs suggest that OH-oxidation can be a competing process with photolysis. mdpi.comresearchgate.net For ketones with available hydrogen atoms, the reactivity of C-H bonds at the β-position relative to the carbonyl group is enhanced. researchgate.net
| Compound | Dominant Loss Process | Estimated Atmospheric Lifetime | Source |
|---|---|---|---|
| Perfluoro-2-methyl-3-pentanone (PFMP) | Photolysis | 4-14 days | nih.gov |
| Perfluoro-3-methyl-2-butanone (PF-3M2B) | Photolysis | ~13 days | nih.gov |
| HFK-447mcc | OH-Oxidation & Photolysis | 10 years (OH-oxidation) | mdpi.com |
| HFK-465mc | OH-Oxidation & Photolysis | 1 year (OH-oxidation) | mdpi.com |
The photolysis of a ketone typically involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (a process known as Norrish Type I cleavage). For this compound (CF₃CF₂C(O)CH₂CH₂CH₂CH₃), this process is expected to yield a perfluoroacyl radical and an alkyl radical:
CF₃CF₂C(O)CH₂CH₂CH₂CH₃ + hν → CF₃CF₂C(O)• + •CH₂CH₂CH₂CH₃
This pathway is analogous to the photolysis of perfluoro-2-methyl-3-pentanone (PFMP), which has been shown to produce CF₃CF₂C(O)• and •CF(CF₃)₂ radicals. nih.gov
The subsequent fate of these radicals in the atmosphere is complex. The perfluoroacyl radical (CF₃CF₂C(O)•) can undergo further reactions. Under atmospheric conditions, it is expected to react with molecular oxygen (O₂) and nitrogen oxides (NOₓ). A study on PFMP showed that its degradation can lead to the formation of perfluoropropionic acid (PFPrA) in a small yield under low NOₓ conditions. nih.gov
The butyl radical (•CH₂CH₂CH₂CH₃) will react rapidly with O₂ to form a peroxy radical (RO₂•). This peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of various oxygenated products through standard atmospheric chemistry pathways. copernicus.org
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. In the context of atmospheric chemistry, this can occur in cloud droplets, fog, and aerosols. However, for highly fluorinated ketones, this degradation pathway is generally considered to be insignificant.
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a substance by non-biological chemical and physical processes in the environment, such as in soil and water.
Information regarding the specific chemical degradation of this compound in various environmental media like soil and water is not available in the reviewed scientific literature. However, the general behavior of per- and polyfluoroalkyl substances (PFAS) suggests a high degree of persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making the perfluoroalkyl portion (CF₃CF₂-) of the molecule highly resistant to chemical attack.
Abiotic degradation pathways that are effective for other organic pollutants, such as reductive dechlorination by zero-valent metals or minerals in anaerobic environments, have been studied for chlorinated compounds. nih.gov While these processes can be significant for some halogenated hydrocarbons, their efficacy for highly fluorinated compounds like this compound has not been documented. The stability of the C-F bond suggests that such reductive defluorination processes would be significantly slower and less favorable than for their chlorinated or brominated counterparts.
Beyond the gas-phase photolysis in the atmosphere, photochemical reactions can also occur in condensed phases such as water or on surfaces. The photodegradation of organic pollutants can be influenced by the environmental matrix. For example, studies on other organic compounds have shown that photodegradation rates can be faster in ice than in liquid water due to concentration effects upon freezing. nih.gov
The presence of other substances in the environment can also affect photochemical reactions. For instance, dissolved organic matter (like humic acids) and certain metal ions can act as photosensitizers, absorbing light and transferring the energy to the target compound, thereby promoting its degradation. Conversely, some substances can quench the excited state of the molecule, inhibiting its photodegradation. nih.gov
While these general principles of environmental photochemistry are well-established, specific experimental studies on the photochemical reactions of this compound in non-biological systems such as water, soil, or ice, or in the presence of environmental photosensitizers, were not found in the reviewed literature. Given its atmospheric photolysis, it is plausible that direct or indirect photodegradation could occur in surface waters exposed to sunlight, but the rates and products of such reactions remain uncharacterized.
Biotransformation Pathways (Microbial Degradation, excluding higher organisms/bioremediation)
The biotransformation of this compound by microorganisms is not yet extensively documented in scientific literature. However, based on studies of other fluorinated compounds and ketones, potential degradation pathways can be inferred. Microbes have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of carbon and energy, and some have been shown to be capable of cleaving the highly stable carbon-fluorine (C-F) bond. rsc.orgnih.gov
The presence or absence of oxygen is a critical factor determining the microbial degradation pathways of organic compounds.
Aerobic Degradation:
Under aerobic conditions, microorganisms often employ oxygenases to initiate the breakdown of aliphatic ketones. asm.orgnih.gov A likely pathway for the aerobic degradation of this compound would involve a Baeyer-Villiger monooxygenase (BVMO). This enzyme would insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester could then be hydrolyzed by an esterase into a pentafluoropropionic acid and a butanol. Both of these smaller molecules could potentially be further metabolized by various microbial pathways. For instance, some Pseudomonas species are known to degrade short-chain alkyl methyl ketones through such oxidative pathways. asm.orgnih.gov
Anaerobic Degradation:
In the absence of oxygen, different metabolic strategies are employed. For non-fluorinated ketones, anaerobic degradation can proceed via carboxylation, where a carboxyl group is added to the molecule. nih.govresearchgate.net For example, denitrifying bacteria have been shown to degrade acetone (B3395972) and other ketones through this mechanism. nih.gov In the case of this compound, a similar carboxylation event could potentially occur, leading to a more functionalized intermediate that could be further degraded. The degradation of fluorinated aromatic compounds under anaerobic conditions has been observed in denitrifying and sulfate-reducing bacteria, suggesting that anaerobic defluorination is possible, although the specific enzymes are not yet fully characterized.
| Condition | Potential Initial Reaction | Key Enzyme Type | Example Organisms (from related studies) |
| Aerobic | Baeyer-Villiger Oxidation | Monooxygenase | Pseudomonas veronii asm.org |
| Anaerobic | Carboxylation | Carboxylase | Denitrifying bacteria nih.gov |
Interactive Data Table: Potential Microbial Degradation Pathways (This table is based on inferred pathways from related compounds)
| Degradation Type | Initial Step | Potential Intermediate 1 | Potential Intermediate 2 |
| Aerobic | Baeyer-Villiger Oxidation | Pentafluoropropanoate ester | Pentafluoropropionic acid |
| Anaerobic | Carboxylation | Beta-keto acid derivative | Acetoacetate-like compound |
The cleavage of the C-F bond is a significant energetic barrier to the degradation of fluorinated organic compounds. nih.gov However, several classes of enzymes have been identified that can catalyze this challenging reaction.
Dehalogenases: Fluoroacetate (B1212596) dehalogenases are well-studied enzymes that can hydrolytically cleave the C-F bond in fluoroacetate to produce glycolate (B3277807) and fluoride. nih.govresearchgate.net While specific for short-chain haloacids, the mechanism provides a model for how microbial enzymes can overcome the stability of the C-F bond. The reaction proceeds via a nucleophilic attack by an aspartate residue in the enzyme's active site. nih.gov
Monooxygenases and Dioxygenases: These enzymes, often dependent on cofactors like heme or iron-sulfur clusters, can initiate the degradation of fluorinated compounds by introducing hydroxyl groups. rsc.orgnih.gov This hydroxylation can destabilize the C-F bond, leading to its eventual cleavage. For instance, cytochrome P450 monooxygenases have been shown to be involved in the defluorination of some fluorinated substrates. nih.gov
Hydratases: In some cases, the enzymatic addition of water across a double bond can lead to the elimination of fluoride. This has been observed in the degradation of some fluorinated aromatic compounds.
The enzymatic machinery required for the degradation of a highly fluorinated ketone like this compound would likely involve a combination of these enzyme types, acting in a stepwise manner to first modify the molecule and then cleave the C-F bonds.
Identification and Analysis of Environmentally Relevant Fluorinated Degradation Products (excluding human exposure/toxicity)
The identification of degradation products is essential for understanding the complete environmental fate of a compound. While no specific studies have reported the degradation products of this compound, potential products can be hypothesized based on known metabolic pathways.
Based on the potential aerobic degradation pathway involving Baeyer-Villiger oxidation and subsequent hydrolysis, the primary degradation products would likely be:
Pentafluoropropionic acid (PFPrA): A five-carbon perfluoroalkyl carboxylic acid. The environmental fate of such short-chain per- and polyfluoroalkyl substances (PFAS) is of significant interest, as they are known to be persistent.
Butan-1-ol: A simple alcohol that is readily biodegradable by a wide range of microorganisms.
Under anaerobic conditions, the degradation pathway is less certain, but could potentially lead to the formation of various fluorinated carboxylic acids and other smaller organic molecules.
It is important to note that incomplete degradation could lead to the formation of other persistent fluorinated intermediates. The environmental presence and fate of these transformation products would require further investigation through laboratory degradation studies and environmental monitoring.
Future Research Directions and Unexplored Avenues for 1,1,1,2,2 Pentafluoroheptan 3 One
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 1,1,1,2,2-pentafluoroheptan-3-one and its derivatives often involves the use of reagents such as pentafluoropropionic anhydride (B1165640). nih.gov While effective, there is a growing need for more sustainable and environmentally friendly synthetic methodologies. Future research could focus on several promising areas:
Catalytic Fluorination: The development of catalytic methods for the introduction of the pentafluoroethyl group would be a significant advancement. This could involve transition metal-catalyzed or organocatalytic approaches, which often allow for milder reaction conditions and reduced waste generation. numberanalytics.comrsc.org Photocatalytic methods using visible light could also offer a greener alternative for specific fluorination steps. rsc.org
Flow Chemistry: Continuous flow processes for the synthesis of fluorinated ketones, including the deoxyfluorination of precursor ketones using reagents like sulfur tetrafluoride (SF4) in a controlled manner, can enhance safety and scalability. acs.org
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the synthesis of fluorinated ketones is a long-term goal. While challenging, the use of engineered enzymes could offer highly selective and sustainable production methods.
Green Solvents and Reagents: A shift towards the use of greener solvents and less hazardous fluorinating agents is crucial. Research into reagents like Selectfluor in aqueous media or the use of electrochemical fluorination could minimize the environmental impact of the synthesis. numberanalytics.comorganic-chemistry.org
A comparison of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Fluorination | High efficiency, selectivity, reduced waste | Development of novel catalysts (metal-based, organocatalysts) |
| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of reaction conditions and reactor design |
| Bio-inspired Synthesis | High selectivity, mild conditions, sustainability | Enzyme engineering and discovery |
| Green Solvents/Reagents | Reduced environmental impact, improved safety | Use of aqueous media, electrochemical methods, benign fluorinating agents |
Investigation of New Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and predicting its reactivity. Advanced spectroscopic and computational techniques are pivotal in this endeavor.
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are powerful tools for structure elucidation. In derivatives of this compound, the 19F NMR signals for the CF3 and CF2 groups appear at distinct chemical shifts, providing a clear signature of the pentafluoroethyl group. nih.gov Future research should aim to obtain and analyze high-resolution NMR spectra of the parent compound to fully characterize its structure and conformation.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry has been used to determine the molecular weight of derivatives of this compound. nih.gov High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition and aiding in the identification of reaction intermediates and byproducts.
Computational Chemistry: Theoretical calculations can complement experimental findings and provide insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT): DFT calculations can be employed to model the geometric and electronic structure of this compound, predict its spectroscopic properties (NMR, IR), and elucidate reaction mechanisms. For example, computational studies on other fluorinated ketones have been used to investigate their hydration and atmospheric degradation pathways. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations could be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, which is crucial for understanding its properties as a solvent or in material science applications.
A summary of the spectroscopic data for a representative derivative, 7-(biphenyl-4-yl)-1,1,1,2,2-pentafluoroheptan-3-one, is provided below. nih.gov
| Spectroscopic Technique | Observed Data for 7-(biphenyl-4-yl)-1,1,1,2,2-pentafluoroheptan-3-one nih.gov |
| 1H NMR (200 MHz, CDCl3) | δ 7.80–7.20 (m, 9H, arom), 2.83 (t, 2H, CH2, J = 6.8 Hz), 2.73 (t, 2H, CH2, J = 7.0 Hz), 1.95–1.60 (m, 4H, CH2) |
| 13C NMR (50 MHz, CDCl3) | δ 194.2 (t, CO, J = 27 Hz), 141.0, 140.7, 138.9, 128.8, 128.7, 127.1, 127.0, 126.9, 126.4, 125.7, 117.8 (qt, CF3, J1 = 285 Hz, J2 = 34 Hz), 106.9 (tq, CF2, J1 = 265 Hz, J2 = 38 Hz), 37.1, 35.1, 30.3, 21.9 |
| 19F NMR (188 MHz, CDCl3) | δ −82.3 (CF3), −123.7 (CF2) |
| Mass Spectrometry (ESI) | m/z (%): 355.2 ([M–H]−, 100) |
Exploration of its Utility as a Versatile Building Block in Complex Chemical Synthesis (excluding pharmaceutical/agrochemical product applications)
The unique reactivity conferred by the pentafluoroethyl group makes this compound a potentially valuable building block in organic synthesis for creating complex molecules with tailored properties, beyond the realms of pharmaceuticals and agrochemicals.
Future research in this area could explore:
Synthesis of Fluorinated Heterocycles: Unsaturated polyfluoroalkyl ketones are known precursors to a variety of nitrogen-bearing heterocycles. rsc.org Investigations into the reactions of this compound with various dinucleophiles could lead to the synthesis of novel fluorinated pyrazoles, pyrimidines, and other heterocyclic systems.
Aldol (B89426) and Related Condensation Reactions: The reactivity of the enol or enolate of this compound in aldol-type reactions could be explored for the construction of complex fluorinated acyclic and cyclic structures. The electron-withdrawing nature of the pentafluoroethyl group will significantly influence the reactivity and selectivity of these transformations.
Pericyclic Reactions: The potential of derivatives of this compound to participate in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, could be a fruitful area of research for the synthesis of complex carbocyclic and heterocyclic frameworks.
Synthesis of Fluorinated Polymers: The ketone functionality could be a handle for polymerization reactions, leading to the development of novel fluorinated polymers with unique thermal and chemical resistance properties.
Advanced Environmental Fate Modeling and Prediction Studies (excluding risk assessment)
Understanding the environmental fate of this compound is crucial for its responsible development and use. Advanced modeling and prediction studies can provide valuable insights into its persistence, transport, and degradation in the environment.
Key research directions include:
Atmospheric Degradation Modeling: The primary atmospheric degradation pathways for ketones are photolysis and reaction with hydroxyl (OH) radicals. mdpi.comcopernicus.org Theoretical studies on other hydrofluoroketones have shown that their atmospheric lifetimes can range from days to years. mdpi.comresearchgate.net Future work should focus on developing specific atmospheric chemistry models for this compound to predict its atmospheric lifetime and identify its degradation products. Studies on similar compounds like perfluoro-2-methyl-3-pentanone have shown that photolysis is a dominant loss pathway in the troposphere. nih.gov
Multimedia Environmental Fate Modeling: Using models like fugacity-based multimedia mass-balance models, researchers can predict the partitioning of this compound between different environmental compartments such as air, water, soil, and sediment. This will help in understanding its potential for long-range transport and accumulation in various environmental sinks.
Biodegradation Studies: Investigating the potential for microbial degradation of this compound in soil and water is essential. While highly fluorinated compounds are often persistent, understanding any potential biodegradation pathways is a critical aspect of its environmental profile.
The table below outlines key parameters for environmental fate modeling.
| Parameter | Importance | Potential Research Methods |
| Atmospheric Lifetime | Determines the persistence in the atmosphere and potential for long-range transport. | Computational modeling of reactions with OH radicals and photolysis rates. |
| Partition Coefficients (Kow, Koc, Kaw) | Predicts the distribution of the compound in different environmental compartments. | Experimental determination and QSAR (Quantitative Structure-Activity Relationship) modeling. |
| Biodegradation Half-life | Indicates the persistence of the compound in soil and water. | Laboratory microcosm studies with relevant microbial consortia. |
Application in Specialized Chemical Applications (e.g., novel solvents, coolants, or materials precursors for non-physical/safety properties)
The unique combination of a polar ketone group and a nonpolar fluorinated chain suggests that this compound could have interesting properties for specialized applications.
Future research could explore its potential as:
Novel Solvents: The partially fluorinated nature of the molecule might impart unique solvency characteristics, making it suitable for specific chemical reactions or extraction processes where traditional solvents are inadequate. Its properties could be particularly interesting for dissolving fluorinated compounds and other solutes.
Heat-Transfer Fluids (Coolants): Other fluorinated ketones, such as perfluoro(2-methyl-3-pentanone), are used as heat-transfer fluids due to their high dielectric strength, thermal stability, and low global warming potential. beltox.be Investigating the thermophysical properties of this compound, such as its boiling point, heat capacity, and viscosity, would be crucial to assess its suitability as a coolant in applications like electronics cooling.
Precursors for Advanced Materials: The reactivity of the ketone group could be exploited to synthesize novel fluorinated materials. For example, it could be a precursor for fluorinated polymers, resins, or surface coatings with desirable properties like low surface energy, chemical inertness, and specific optical or electrical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
